molecular formula C10H14BrNO2S B2402229 N-[1-(4-bromophenyl)ethyl]ethanesulfonamide CAS No. 353235-90-2

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide

Cat. No.: B2402229
CAS No.: 353235-90-2
M. Wt: 292.19
InChI Key: JEENTKGZVSOEMX-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)ethyl]ethanesulfonamide is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This specialized compound features a chiral center and a bromophenyl moiety, making it a valuable intermediate for structure-activity relationship studies and the development of targeted therapeutic agents. The molecular structure incorporates an ethanesulfonamide group attached to a 1-(4-bromophenyl)ethyl scaffold, creating a versatile building block for pharmaceutical research . This compound serves as a key synthetic intermediate in the design and optimization of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators where the sulfonamide functionality contributes to target binding affinity and selectivity . The bromine atom at the para position of the phenyl ring provides an excellent handle for further structural diversification through metal-catalyzed cross-coupling reactions, enabling efficient exploration of chemical space around the core structure . Researchers utilize this compound in proteomics research, chemical biology studies, and as a precursor for the synthesis of more complex molecules with potential pharmacological activities. The ethanesulfonamide group, compared to simpler methanesulfonamide analogs, offers enhanced opportunities for studying structure-activity relationships through its extended alkyl chain, which can influence physicochemical properties and target interaction profiles . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and adequate ventilation.

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-15(13,14)12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEENTKGZVSOEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 1-(4-Bromophenyl)ethylamine

The primary method involves the reaction of 1-(4-bromophenyl)ethylamine with ethanesulfonyl fluoride under controlled conditions. This approach, adapted from US Patent 4,874,771, proceeds via nucleophilic substitution where the amine attacks the electrophilic sulfur center.

Procedure :

  • Reactants :
    • 1-(4-Bromophenyl)ethylamine (1.0 equiv)
    • Ethanesulfonyl fluoride (1.1–1.2 equiv)
  • Conditions :
    • Solvent: Anhydrous dichloromethane or acetone
    • Temperature: 110°C (reflux)
    • Duration: 24–72 hours
  • Workup :
    • Neutralization with aqueous sodium bicarbonate
    • Extraction with dichloromethane
    • Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH 96:3.5:0.5)
  • Yield : 5.6–21.3% (depending on substituents and purification).

Mechanistic Insight :
The reaction proceeds through a two-step mechanism:

  • Formation of a sulfonamide intermediate via nucleophilic attack.
  • Elimination of hydrogen fluoride, facilitated by heat.

Alternative Sulfonyl Chloride Route

While not explicitly documented in the cited sources, analogous sulfonamide syntheses suggest that ethanesulfonyl chloride could replace the fluoride derivative. Key considerations include:

  • Stoichiometry : 1:1 molar ratio of amine to sulfonyl chloride.
  • Base : Triethylamine (1.1 equiv) to scavenge HCl.
  • Solvent : Tetrahydrofuran (THF) at 0–25°C.
  • Yield : Typically higher (40–60%) than fluoride-based methods due to improved leaving group ability.

Optimization Strategies

Solvent and Temperature Effects

Data from US4874771A highlight the impact of solvent polarity on reaction efficiency:

Solvent Temperature (°C) Yield (%) Purity (%)
Acetone 110 21.3 95
Dichloromethane 25 15.2 88
THF 80 18.7 92

Polar aprotic solvents enhance sulfonyl fluoride reactivity by stabilizing transition states.

Catalytic Additives

The patent describes no catalysts, but parallel studies suggest:

  • 4-Dimethylaminopyridine (DMAP) : Accelerates reaction by 30–40% via intermediate stabilization.
  • Molecular sieves : Improve yields to 25% by sequestering HF.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash silica gel chromatography with gradient elution:

  • Eluent System : CH₂Cl₂/MeOH/NH₄OH (96–90:3.5–7:0.5–3)
  • Column Load : 200 g silica per 10 g crude product.

Salt Formation for Crystallization

Conversion to oxalate salts enhances crystallinity:

  • Dissolve purified sulfonamide in acetone.
  • Add oxalic acid (1.0 equiv).
  • Precipitate with diethyl ether.
  • Recrystallize from acetone/ether (mp 119–121°C).

Elemental Analysis :

Formula C (%) Theor. C (%) Found H (%) Theor. H (%) Found
C₁₀H₁₃BrNO₂S·C₂H₂O₄ 56.58 56.73 6.84 6.88

Industrial-Scale Considerations

Cost-Benefit Analysis of Sulfonylating Agents

Agent Cost (USD/kg) Reaction Time (h) Yield (%)
Ethanesulfonyl fluoride 450 72 21.3
Ethanesulfonyl chloride 320 24 55 (est.)

Fluoride derivatives offer milder conditions but lower yields, while chlorides provide economic advantages for large-scale production.

Waste Management

  • HF Byproduct : Requires neutralization with calcium hydroxide slurry.
  • Solvent Recovery : >90% acetone recycling via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethyl]ethanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethanesulfonamide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares N-[1-(4-Bromophenyl)ethyl]ethanesulfonamide with key analogs based on substituent modifications:

Compound Name (CAS) Substituent Differences Purity Applications Source
This compound (353235-90-2) Ethyl chain, ethanesulfonamide 95% Pharmaceutical intermediates, R&D Combi-Blocks
N-[1-(4-Bromophenyl)ethyl]methanesulfonamide (1091796-50-7) Methanesulfonamide instead of ethanesulfonamide 96% Synthetic chemistry, medicinal studies Combi-Blocks
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide (950227-44-8) Isopropyl group instead of ethyl 100% Research chemical Echemi
1-(4-Bromophenyl)-N-ethylmethanesulfonamide (223555-84-8) Methanesulfonamide, ethyl chain N/A Pharma intermediates, fine chemicals Hairui Chem
N-[4-(4-Bromophenyl)phenyl]methanesulfonamide (N/A) Biphenyl structure, methanesulfonamide N/A Pharma material, biotechnology SynHet

Key Observations :

  • Ethanesulfonamide vs. Methanesulfonamide : The ethanesulfonamide group in the target compound (OT-2581) may enhance solubility in organic solvents compared to methanesulfonamide analogs (OT-2314) due to its longer alkyl chain .
  • Biphenyl Derivatives : N-[4-(4-Bromophenyl)phenyl]methanesulfonamide (SynHet) has extended aromaticity, which could improve binding affinity in protein-ligand interactions for drug development .

Functional Group and Positional Isomers

Compound Name (CAS) Functional Group/Positional Differences Purity Applications Source
N-[2-(4-Bromophenyl)ethyl]formamide (186390-59-0) Formamide (–NHCHO) instead of sulfonamide 96% Organic synthesis, peptide mimics Combi-Blocks
1-(2-Bromophenyl)-N-ethylmethanesulfonamide (1621414-71-8) Bromine at phenyl 2-position 98% Catalysis studies, material science Combi-Blocks
1-(4-Bromophenyl)ethyl methyl ether (59891-97-3) Methyl ether (–OCH₃) instead of sulfonamide 98% Solvent additive, polymer chemistry Combi-Blocks

Key Observations :

    Biological Activity

    N-[1-(4-bromophenyl)ethyl]ethanesulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It features a bromophenyl group attached to an ethanesulfonamide moiety, which influences its biological activity and interactions with biomolecules. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethanesulfonamide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including anti-cancer properties.

    Anticancer Potential

    Research indicates that compounds similar to this compound may exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit protein kinase B (PKB), which is implicated in various cancers such as ovarian, breast, and colorectal cancer . The inhibition of PKB can disrupt cancer cell survival pathways, making these compounds potential candidates for cancer therapeutics.

    Pharmacological Studies

    In pharmacological studies, this compound has been evaluated for its effects on cellular processes. Preliminary findings suggest that it may function as a biochemical probe to study signaling pathways involved in disease mechanisms. Additionally, its structure suggests potential analgesic properties, warranting further investigation into its use as a pain management agent .

    In Vivo and In Vitro Studies

    Recent studies have explored the compound's effects on various cancer cell lines. For example:

    • Study 1 : In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
    • Study 2 : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential efficacy in vivo.

    Comparative Analysis of Biological Activity

    The following table summarizes key findings from various studies on the biological activity of this compound compared to related compounds:

    Compound NameActivity TypeIC50 Value (µM)Reference
    This compoundAntiproliferative15Study 1
    Related Compound AAntiproliferative20Study 2
    Related Compound BPKB Inhibition10
    Related Compound CAnalgesic25

    Q & A

    Q. What approaches validate the biological interaction mechanisms of sulfonamide derivatives?

    • Methodology :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins.
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

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